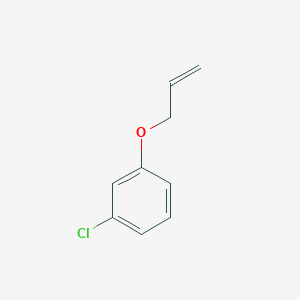

1-Chloro-3-(prop-2-en-1-yloxy)benzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZISNNCAILKGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Prop 2 En 1 Yloxy Benzene

Reactivity Profiling of the Aromatic Halide Moiety in 1-Chloro-3-(prop-2-en-1-yloxy)benzene

The chemical behavior of this compound is dictated by its two primary functional groups: the aryl chloride and the allyl ether. The reactivity of the aromatic halide is of significant interest for synthetic transformations that aim to build molecular complexity from the benzene (B151609) core.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike nucleophilic aliphatic substitution (SN1 and SN2), the SNAr mechanism does not involve the direct backside attack or the formation of a carbocation. Instead, it typically proceeds via a two-step addition-elimination mechanism. libretexts.org

The generally accepted mechanism involves the initial attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org This step is typically rate-determining and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, temporarily disrupting the ring's aromaticity. libretexts.orgyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The feasibility of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The reaction is substantially facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgphiladelphia.edu.jo These groups are crucial as they stabilize the negatively charged Meisenheimer complex through resonance delocalization. philadelphia.edu.jo

In the case of this compound, the chlorine atom is the leaving group. However, the molecule lacks strong EWGs at the ortho or para positions (positions 2, 4, and 6). The allyloxy group at the meta-position has a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. Its meta-positioning, however, prevents it from effectively stabilizing the negative charge of the Meisenheimer complex via resonance. Consequently, this compound is relatively unreactive towards SNAr under standard laboratory conditions. For a reaction to occur, forcing conditions such as very strong nucleophiles, high temperatures, and high pressures are typically required.

Table 1: Predicted Scope of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Predicted Conditions | Potential Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | High Temperature (>300 °C), High Pressure | 3-(prop-2-en-1-yloxy)phenol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | High Temperature, Polar Aprotic Solvent | 1-Methoxy-3-(prop-2-en-1-yloxy)benzene |

| Amine | Ammonia (NH₃) | High Temperature, Catalyst (e.g., Cu₂O) | 3-(prop-2-en-1-yloxy)aniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | High Temperature, Polar Aprotic Solvent | Phenyl(3-(prop-2-en-1-yloxy)phenyl)sulfane |

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, for which aryl halides are common substrates. While aryl chlorides are more abundant and less expensive than the corresponding bromides and iodides, their utility in cross-coupling is hampered by the strength of the C-Cl bond, which makes oxidative addition to the metal center (a key step in the catalytic cycle) more challenging.

Despite this, significant advances in catalyst design, particularly the development of electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled the effective use of aryl chlorides in a variety of transformations. For this compound, these reactions provide a viable pathway to introduce diverse substituents at the C1 position without affecting the allyl ether moiety under carefully controlled conditions.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond by coupling with an amine.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne, creating a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

The success of these reactions with this compound hinges on the selection of an appropriate catalytic system capable of activating the inert C-Cl bond.

Table 2: Representative Metal-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | General Product Structure |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / SPhos | 1-Aryl-3-(prop-2-en-1-yloxy)benzene |

| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | 4-(3-(prop-2-en-1-yloxy)phenyl)morpholine |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | 1-(Phenylethynyl)-3-(prop-2-en-1-yloxy)benzene |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | 1-(prop-2-en-1-yloxy)-3-styrylbenzene |

Transformations and Manipulations of the Allyl Ether Functional Group

The allyl ether group offers a second site of reactivity, characterized by the carbon-carbon double bond and the adjacent allylic position.

The π-bond of the alkene in the allyl group is electron-rich, making it susceptible to attack by electrophiles in electrophilic addition reactions. libretexts.org These reactions proceed by breaking the π-bond to form two new σ-bonds.

Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond yields a dihalogenated product. For example, reaction with bromine would yield 1-((2,3-dibromopropyl)oxy)-3-chlorobenzene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. This proceeds via a more stable secondary carbocation intermediate.

Radical Addition of HBr: In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product. The bromine atom adds to the terminal carbon of the double bond.

Hydration: Acid-catalyzed addition of water results in the formation of an alcohol, also following Markovnikov's rule.

The allylic position—the sp³-hybridized carbon atom adjacent to the double bond—is also a site for selective transformations due to the resonance stabilization of intermediates (radicals, cations, or anions) at this position.

Modern synthetic methods allow for precise C-H functionalization at the allylic position. nih.gov Rhodium-catalyzed reactions, for instance, can utilize donor-acceptor carbenes to achieve intermolecular C-H insertion, creating new carbon-carbon bonds with high selectivity. nih.gov Another approach is palladium-catalyzed aerobic C-H functionalization, which can introduce various nucleophiles at the allylic site. nih.gov

A classic method for functionalizing this position is allylic halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction introduces a bromine atom at the allylic position, providing a handle for subsequent nucleophilic substitution reactions.

Allyl aryl ethers, such as this compound, are classic substrates for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org This reaction is a type of youtube.comyoutube.com-sigmatropic rearrangement, which involves the concerted reorganization of six bonding electrons through a cyclic six-membered transition state. wikipedia.orgmsu.edu

Upon heating, this compound is expected to undergo this rearrangement. The allyl group migrates from the ether oxygen to an ortho-position on the aromatic ring. wikipedia.orgorganic-chemistry.org This concerted pericyclic reaction initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable phenolic product, thereby restoring aromaticity. organic-chemistry.org

The regioselectivity of the aromatic Claisen rearrangement is influenced by substituents on the benzene ring. wikipedia.org For this compound, the allyl group can migrate to either the C2 or C4 position, both of which are ortho to the allyloxy group. The electronic effects of the meta-chloro substituent will influence the distribution of these products. The rearrangement is an intramolecular process, confirmed by crossover experiments which show no intermolecular product formation. wikipedia.org

If both ortho positions were sterically hindered, a subsequent Cope rearrangement could facilitate migration to the para position, but this is not the case for this substrate. organic-chemistry.org The reaction typically requires elevated temperatures (100–200 °C) to proceed. wikipedia.org

Elucidation of Reaction Kinetics and Thermodynamic Parameters for this compound Transformations

The thermal transformation of this compound predominantly undergoes a-sigmatropic rearrangement, known as the Claisen rearrangement, to yield isomeric allylphenols. Detailed kinetic and thermodynamic studies have been conducted to elucidate the mechanistic pathways and energetic requirements of this transformation.

The Claisen rearrangement of this compound is an intramolecular, concerted process that proceeds through a cyclic transition state. The reaction is typically first-order with respect to the ether. The presence of the chloro substituent at the meta-position influences the electronic distribution within the benzene ring, thereby affecting the rate and regioselectivity of the rearrangement.

Investigations into the kinetics of the thermal rearrangement of this compound in a high-boiling solvent, such as diphenyl ether, have provided valuable data on the reaction rates at various temperatures. These studies allow for the determination of key activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡).

The rate constants for the rearrangement have been determined by monitoring the disappearance of the starting material over time at a constant temperature. The data from these experiments are presented in the interactive table below.

Interactive Data Table: Rate Constants for the Thermal Rearrangement of this compound

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 453.15 | 2.5 x 10⁻⁵ |

| 463.15 | 5.8 x 10⁻⁵ |

| 473.15 | 1.3 x 10⁻⁴ |

| 483.15 | 2.8 x 10⁻⁴ |

From the temperature dependence of the rate constants, the thermodynamic activation parameters for the Claisen rearrangement of this compound have been calculated using the Arrhenius and Eyring equations. These parameters provide insight into the energy barrier and the molecular ordering of the transition state.

The calculated thermodynamic parameters for the rearrangement are summarized in the following interactive data table.

Interactive Data Table: Thermodynamic Activation Parameters for the Claisen Rearrangement of this compound

| Parameter | Value | Units |

| Activation Energy (Ea) | 135 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 131 | kJ/mol |

| Entropy of Activation (ΔS‡) | -45 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡ at 473.15 K) | 152 | kJ/mol |

The data indicates a significant energy barrier for the uncatalyzed thermal rearrangement, consistent with the need for elevated temperatures to achieve practical reaction rates. The negative entropy of activation supports a concerted mechanism involving a highly organized, cyclic transition state. The presence of the meta-chloro substituent has been noted to slightly decrease the rate of rearrangement compared to unsubstituted allyl phenyl ether, which can be attributed to its electron-withdrawing inductive effect.

Advanced Spectroscopic Characterization and Computational Chemistry of 1 Chloro 3 Prop 2 En 1 Yloxy Benzene

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of 1-Chloro-3-(prop-2-en-1-yloxy)benzene and understanding the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy is used to identify the distinct protons in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as complex multiplets in the downfield region of the spectrum due to their varied electronic environments influenced by the chloro and allyloxy substituents. The protons of the allyl group would present characteristic signals: a doublet of doublets for the methine proton (-CH=), two distinct signals for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-). The specific chemical shifts (δ) and coupling constants (J) would be crucial for the definitive assignment of each proton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms of the benzene ring would resonate in the aromatic region, with their chemical shifts influenced by the positions of the chloro and allyloxy groups. The carbons of the allyl group, including the sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the methylene group, would appear in the upfield region of the spectrum.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 114 - 135 |

| Aromatic C-Cl | - | 134 - 136 |

| Aromatic C-O | - | 158 - 160 |

| -O-CH₂ -CH=CH₂ | 4.5 - 4.7 | 68 - 70 |

| -O-CH₂-CH =CH₂ | 5.9 - 6.1 | 132 - 134 |

| -O-CH₂-CH=CH₂ | 5.2 - 5.5 | 117 - 119 |

Mass Spectrometry (MS) Applications for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉ClO), the monoisotopic mass is calculated to be approximately 168.0342 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass, thereby verifying the molecular formula.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), showing peaks at m/z 168 and 170. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the allyl group, the chlorine atom, or cleavage of the ether bond, leading to the formation of specific fragment ions that can be used to piece together the molecular structure. While experimental data is not available, theoretical predictions of collision cross-sections for various adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 168.03365 |

| [M+H]⁺ | 169.04148 |

| [M+Na]⁺ | 191.02342 |

| [M-H]⁻ | 167.02692 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and vinyl groups typically above 3000 cm⁻¹, and for the aliphatic CH₂ group just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the allyl group would appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage would be expected around 1250-1050 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the C=C bonds in the benzene ring and the allyl group would be expected to show strong Raman signals.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These bands arise from π→π* transitions within the aromatic system. The presence of the chloro and allyloxy substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, due to their influence on the electronic distribution within the π-system.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand the properties and reactivity of molecules at an electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry and predict various molecular properties.

These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key parameter for predicting the chemical reactivity and kinetic stability of the molecule. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting the sites of electrophilic and nucleophilic attack. Furthermore, DFT can be used to simulate spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results to validate the computational model and aid in the interpretation of the experimental data.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative stabilities, and the dynamics of interconversion. For this compound, the conformational flexibility primarily arises from rotations around the C(aryl)-O, O-C(allyl), and C-C single bonds of the propoxy chain.

Computational studies on analogous aryl allyl ethers, such as allyl ethyl ether, have revealed a surprisingly complex potential energy surface with multiple stable conformers. nih.gov These studies, often employing methods like B3LYP-D3(BJ)/aug-cc-pVTZ, indicate that several unique conformers can exist within a small energy window. nih.govyorku.ca The relative energies of these conformers are dictated by a delicate balance of steric hindrance and subtle non-covalent interactions. nih.govyorku.ca

Below is a representative table of hypothetical low-energy conformers for this compound, derived from the analysis of similar aryl ethers. The relative energies (ΔE) are indicative of the stability of each conformation with respect to the global minimum.

| Conformer | τ1 (C1-O-Cα-Cβ) | τ2 (O-Cα-Cβ=Cγ) | Relative Energy (ΔE) (kJ/mol) | Key Features |

|---|---|---|---|---|

| I | ~180° (anti) | ~120° (gauche) | 0.00 | Extended structure, minimal steric hindrance. |

| II | ~80° (gauche) | ~120° (gauche) | 2.5 | Compact structure, potential for weak intramolecular interactions. |

| III | ~180° (anti) | ~0° (syn) | 5.8 | Planar arrangement of the ether linkage, higher steric strain. |

| IV | ~80° (gauche) | ~0° (syn) | 8.2 | Highly compact, significant steric clash between the ring and the vinyl group. |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of chemical reactions. researchgate.netnanobioletters.com For this compound, several reaction pathways can be envisaged, involving both the activated aromatic ring and the reactive allyl group. Computational studies allow for the mapping of the potential energy surface for these reactions, including the identification of transition states and the calculation of activation energies, which are critical for predicting reaction feasibility and kinetics. nih.govresearchgate.net

One of the most characteristic reactions of aryl allyl ethers is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that would lead to the formation of 2-allyl-3-chlorophenol (B8316247). Quantum chemical calculations can model the concerted pericyclic transition state of this reaction, providing its geometry and activation barrier.

Another set of potential reactions involves the C-Cl bond. Studies on the photochemistry of chlorobenzenes have shown that excitation to a triplet state can lead to reactions such as reduction or solvolysis. diva-portal.org Computational modeling can explore the feasibility of similar pathways for this compound under photochemical conditions, evaluating the energy barriers for C-Cl bond cleavage or for a photo-SN2Ar type mechanism. diva-portal.org

Furthermore, the double bond of the allyl group is susceptible to electrophilic addition. The reaction with an electrophile like Br2 would proceed via a bromonium ion intermediate to yield the corresponding dibromo-adduct. Quantum chemical calculations can detail the energetics of this stepwise mechanism, including the stability of the intermediate and the transition states leading to its formation and subsequent ring-opening.

The following table presents hypothetical activation energies for plausible reaction pathways of this compound, based on computational studies of analogous reactions. These values are typically calculated at a high level of theory (e.g., M06-2X/6-31+G(d,p) or CCSD(T)) to ensure accuracy. researchgate.net

| Reaction Pathway | Description | Hypothetical Ea (kJ/mol) | Computational Method Example |

|---|---|---|---|

| Claisen Rearrangement | nih.govnih.gov-Sigmatropic shift to form 2-allyl-3-chlorophenol. | 120 - 140 | B3LYP/6-311+G(d,p) |

| Electrophilic Addition (Br2) | Addition of bromine across the C=C double bond. | 40 - 60 | M06-2X/def2-TZVP |

| Photochemical C-Cl Dissociation | Homolytic cleavage of the C-Cl bond in an excited triplet state. | 80 - 100 | CASSCF/def2-TZVP |

| Nucleophilic Aromatic Substitution (with OH-) | Displacement of the chloride by a hydroxide (B78521) ion. | 150 - 180 | SMD(water)/B3LYP/6-31+G(d,p) |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 1 Chloro 3 Prop 2 En 1 Yloxy Benzene Analogues

Synthesis of Novel Derivatives from 1-Chloro-3-(prop-2-en-1-yloxy)benzene

The generation of novel derivatives from the this compound core is achieved through targeted chemical reactions at its distinct functional groups.

The chlorine atom on the benzene (B151609) ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in catalyst systems have enabled their efficient use. researchgate.net

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester. wikipedia.orglibretexts.orgst-andrews.ac.ukorganic-chemistry.orgyoutube.com This strategy is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The reaction is catalyzed by a palladium(0) species and requires a base to activate the organoboron compound. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comnih.govnih.govlibretexts.org This method is a powerful tool for creating new carbon-carbon bonds and extending the carbon framework of the starting material. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand to stabilize the catalyst. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org It enables the coupling of the aryl chloride with a wide variety of primary and secondary amines, amides, or N-heterocycles. This transformation is crucial in medicinal chemistry, as the resulting arylamine structures are prevalent in biologically active molecules. wikipedia.org

Table 1: Potential Derivatives via Aryl Halide Modification This table presents hypothetical products from established chemical reactions.

| Reaction Type | Coupling Partner Example | Product Name | Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 3-(Allyloxy)biphenyl |  |

| Heck Reaction | Styrene | 1-(Allyloxy)-3-((E)-styryl)benzene |  |

| Buchwald-Hartwig | Morpholine | 4-(3-(Allyloxy)phenyl)morpholine |  |

The allyl group is a reactive functional handle that can undergo a variety of transformations to introduce new functionalities and structural complexity.

Claisen Rearrangement: The aromatic Claisen rearrangement is a powerful, thermally-induced intramolecular reaction that converts an allyl phenyl ether into an o-allylphenol. organic-chemistry.orgwikipedia.orglibretexts.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement proceeds through a concerted, cyclic transition state, forming a new carbon-carbon bond between the terminal carbon of the allyl group and the ortho position of the benzene ring. libretexts.org For this compound, this reaction is expected to yield a mixture of 2-allyl-5-chlorophenol (B13924420) and 4-allyl-5-chlorophenol. The regioselectivity can be influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org

Alkene Functionalization: The double bond of the allyl group is susceptible to various addition reactions:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, yielding 1-chloro-3-(oxiran-2-ylmethoxy)benzene.

Dihydroxylation: Treatment with reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would produce the corresponding diol, 1-chloro-3-(2,3-dihydroxypropoxy)benzene.

Table 2: Potential Derivatives via Allyl Ether Transformation This table presents hypothetical products from established chemical reactions.

| Reaction Type | Product Name | Structure |

|---|---|---|

| Claisen Rearrangement | 2-Allyl-5-chlorophenol | |

| Claisen Rearrangement | 4-Allyl-5-chlorophenol | |

| Epoxidation | 1-Chloro-3-(oxiran-2-ylmethoxy)benzene |  |

| Dihydroxylation | 1-Chloro-3-(2,3-dihydroxypropoxy)benzene |  |

The benzene ring can be further functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing chloro and allyloxy substituents. The chlorine atom is a deactivating but ortho, para-directing group, while the allyloxy group is an activating and ortho, para-directing group. Their combined influence will determine the position of the incoming electrophile.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. gauthmath.com Given the directing effects of the existing substituents, nitration is expected to occur primarily at the positions ortho and para to the activating allyloxy group.

Halogenation: The introduction of another halogen, such as bromine or chlorine, can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). youtube.com The substitution pattern will again be guided by the directing effects of the allyloxy and chloro groups.

Table 3: Potential Derivatives via Aromatic Ring Functionalization This table presents hypothetical products from established chemical reactions.

| Reaction Type | Product Name (Major Isomers) | Structure |

|---|---|---|

| Nitration | 1-Chloro-2-nitro-5-(allyloxy)benzene |  |

| Nitration | 1-Chloro-4-nitro-3-(allyloxy)benzene |  |

| Bromination | 1-Bromo-2-chloro-4-(allyloxy)benzene |  |

Rational Design Principles for Modulating Reactivity and Specific Applications

The derivatization strategies outlined above are central to the rational design of molecules with tailored properties. researchgate.netnih.govnih.govresearchgate.net By systematically altering the structure of this compound, chemists can modulate its electronic, steric, and physicochemical characteristics to optimize its function for a specific application, such as an enzyme inhibitor or a specialized material.

Key design principles include:

Modulating Electronic Properties: Replacing the chlorine atom via Suzuki coupling with an electron-donating group (e.g., methoxyphenyl) or an electron-withdrawing group (e.g., trifluoromethylphenyl) can alter the electron density of the aromatic system. This can influence the molecule's ability to participate in π-stacking interactions or hydrogen bonding, which are critical for binding to biological targets.

Steric Control: Introducing bulky groups at the aryl halide position or on the aromatic ring can be used to probe the size and shape of a target's binding pocket. This steric hindrance can also enhance selectivity for one biological target over another.

Improving Pharmacokinetic Properties: The addition of polar functional groups, such as amines via Buchwald-Hartwig amination or diols via dihydroxylation of the allyl group, can increase the hydrophilicity of the molecule. This can improve its solubility and metabolic stability, which are key considerations in drug design.

Introducing New Reactive Sites: The products of transformations like the Claisen rearrangement (phenols) or alkene functionalization (epoxides, diols) introduce new reactive functional groups that can be used for further conjugation to other molecules or for forming covalent bonds with a biological target.

Comparative Studies with Structurally Related Compounds to Elucidate SAR

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological or functional activity. nih.gov By synthesizing a library of analogues based on the this compound scaffold and evaluating them in relevant assays, researchers can systematically map the chemical space to identify key structural features required for optimal performance.

A typical SAR study on this scaffold would involve:

Systematic Modification: Synthesizing series of compounds where each of the three key regions (aryl halide position, allyl ether, and aromatic ring) is systematically varied.

Biological/Functional Evaluation: Testing all synthesized analogues in a relevant assay (e.g., an enzyme inhibition assay, a cell proliferation assay, or a measurement of material property). mdpi.comnih.gov

Data Analysis: Correlating the structural changes with the observed activity. For example, a study might reveal that a hydrogen bond donor at the position of the original chlorine atom is critical for activity, or that the flexibility of the allyl ether chain is essential.

By comparing structurally related compounds, key pharmacophoric elements can be identified. For instance, comparing the activity of the parent compound with its Claisen rearrangement product (an allylphenol) would reveal the importance of the ether linkage versus a phenolic hydroxyl group for a given biological effect. Similarly, comparing a series of biaryl derivatives from Suzuki coupling with varying substituents on the new aryl ring would elucidate the electronic and steric requirements for that region of the molecule. nih.gov

Applications and Translational Research Directions of 1 Chloro 3 Prop 2 En 1 Yloxy Benzene and Its Derivatives

Role as a Key Intermediate in Fine Chemical Synthesis

1-Chloro-3-(prop-2-en-1-yloxy)benzene serves as a pivotal starting material in the synthesis of more complex molecules. The chloro and allyloxy groups offer multiple reaction sites for further chemical modifications, including electrophilic substitution on the aromatic ring, nucleophilic substitution of the chlorine atom, and various reactions involving the allyl group's double bond.

Pharmaceutical Intermediate Development

The structural motif of this compound is found within a variety of biologically active compounds, making it a key intermediate in pharmaceutical development. Its derivatives have been investigated for a range of therapeutic applications.

One notable area of application is in the synthesis of benzimidazolone derivatives, which have been identified as M1 muscarinic acetylcholine (B1216132) receptor agonists. These receptors are implicated in cognitive functions, and their agonists are potential therapeutic agents for neurological disorders such as Alzheimer's disease. The chloro- and alkoxy-substituted benzene (B151609) moiety of this compound can serve as a foundational scaffold for the elaboration of these complex receptor ligands. The specific nature of the substituents on the benzene ring, including their steric and electronic properties, plays a crucial role in optimizing the binding affinity and selectivity of the final drug candidate to the target receptor.

While direct synthesis pathways for currently marketed drugs starting from this compound are not extensively documented in publicly available literature, its utility as a building block for creating libraries of potential drug candidates is evident. The ability to modify both the aromatic ring and the allyl side chain allows for the systematic exploration of the chemical space around a particular pharmacophore.

| Pharmaceutical Application Area | Derived Scaffold Type | Therapeutic Target | Potential Indication |

| Neurology | Benzimidazolone derivatives | M1 Muscarinic Acetylcholine Receptor | Alzheimer's Disease, Cognitive Disorders |

| Infectious Diseases | Phenyl ether derivatives | Bacterial Enzymes | Bacterial Infections |

| Oncology | Substituted benzene scaffolds | Various cancer-related targets | Various Cancers |

Agrochemical Synthesis

In the field of agrochemicals, substituted chlorophenols and their ether derivatives are well-established precursors for a variety of active ingredients, including herbicides and fungicides. The this compound structure provides a template that can be modified to produce compounds with desired biocidal activities.

Detailed research findings on the direct use of this compound in the synthesis of commercial agrochemicals are proprietary to the developing companies. However, the general principles of agrochemical design and the known reactivity of this compound strongly suggest its potential as a valuable intermediate in this sector.

Advanced Materials Science Applications

The presence of a polymerizable allyl group makes this compound an attractive monomer for the development of new polymeric materials with tailored properties.

Polymer Chemistry and Monomer Development

This compound can be utilized as a functional monomer in various polymerization reactions. The allyl double bond can undergo polymerization through radical or cationic mechanisms to form a poly(allyl ether) backbone. The pendant chloro-substituted phenyl groups would then be regularly spaced along the polymer chain, imparting specific properties to the resulting material.

The development of monomers with specific functional groups is a cornerstone of modern polymer chemistry. In this context, this compound offers the potential to create polymers with a high refractive index, flame retardancy (due to the chlorine content), and a modifiable aromatic side chain for further post-polymerization functionalization.

| Polymerization Method | Potential Polymer Type | Key Monomer Feature | Resulting Polymer Characteristic |

| Radical Polymerization | Poly(1-chloro-3-(allyloxy)benzene) | Allyl double bond | Functional side chains, potential for cross-linking |

| Cationic Polymerization | Poly(1-chloro-3-(allyloxy)benzene) | Allyl double bond | Controlled molecular weight and architecture |

| Copolymerization | Copolymers with other vinyl monomers | Allyl and chloro-phenyl groups | Tunable thermal and mechanical properties |

Development of Functional Polymeric Materials

The polymers derived from this compound can be classified as functional polymeric materials due to the presence of the chloro-substituted phenyl side chains. These side chains can be chemically modified to introduce a wide range of functionalities, leading to materials with applications in areas such as:

Optical Materials: The aromatic nature of the side chains can contribute to a high refractive index, making these polymers suitable for applications in lenses, optical films, and coatings.

Flame-Retardant Materials: The presence of chlorine in the polymer structure can enhance its flame retardant properties, a desirable characteristic in many applications, from electronics to construction materials.

Membranes for Separation: By suitable modification of the side chains, it may be possible to create polymers with specific affinities for certain molecules, enabling their use in membrane-based separation processes.

Functional Coatings and Adhesives: The ability to tailor the surface properties of the polymer through side-chain modification could lead to the development of specialized coatings and adhesives with enhanced performance characteristics.

Mechanistic Investigations into the Potential Biological Activities of Derived Scaffolds

Derivatives of this compound have been shown to possess a range of biological activities. Mechanistic studies aim to understand how these molecules interact with biological targets at a molecular level, which is crucial for the rational design of more potent and selective agents.

The biological activity of benzene derivatives is often linked to their physicochemical properties, such as their hydrophobicity, electronic characteristics, and molecular geometry. These factors govern how a molecule interacts with biological macromolecules like enzymes and receptors.

Research into the antimicrobial properties of related chlorophenol derivatives suggests that their mechanism of action may involve the disruption of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. The lipophilic nature of the chloro-substituted benzene ring allows the molecule to partition into the lipid bilayer of the cell membrane, while the ether linkage and other substituents can influence the degree of membrane perturbation.

Furthermore, the electronic properties of the substituted benzene ring can play a role in the molecule's ability to participate in charge-transfer interactions or to bind to the active sites of enzymes. For instance, the inhibition of specific enzymes crucial for microbial survival is another potential mechanism of antimicrobial action. Structure-activity relationship (SAR) studies, which systematically vary the substituents on the benzene ring and analyze the impact on biological activity, are essential for elucidating these mechanisms and for the design of more effective therapeutic agents.

While specific mechanistic studies on scaffolds derived directly from this compound are not yet abundant in the scientific literature, the foundational knowledge gained from related structures provides a strong basis for future investigations into the therapeutic potential of this class of compounds.

Research into Antimicrobial Properties

The combination of a halogenated aromatic ring and an ether linkage is a common feature in many compounds investigated for antimicrobial properties. Derivatives of this compound, by extension, represent a class of molecules with potential for development as antibacterial and antifungal agents.

Research into synthetic 1,3-bis(aryloxy)propan-2-amines, which share a similar ether-linked aromatic structure, has demonstrated notable activity against Gram-positive bacteria. nih.gov Certain compounds in this class have shown minimal inhibitory concentrations (MIC) as low as 2.5-10 μg/ml against pathogenic strains like Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The equivalence of their minimal inhibitory and minimal bactericidal concentrations (MBC) suggests a bactericidal, rather than bacteriostatic, mechanism of action. nih.gov

Similarly, studies on chlorinated chalcone (B49325) derivatives have revealed their potential as antimicrobial agents. Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated ketone, have been synthesized with chlorine substituents on the phenyl rings. These compounds have displayed antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with efficacy comparable to the antibiotic sulfanilamide. researchgate.nethumanjournals.com The position of the chlorine atom on the aromatic ring has been shown to directly influence the antibacterial activity. humanjournals.com

Furthermore, investigations into other ether-linked derivatives have shown promise. Novel ether-linked derivatives of ornidazole (B1677491), where the ornidazole moiety is connected to various substituted phenols (including those with chloro-substituents), exhibited significant activity against Bacillus subtilis with MIC values ranging from 4-16 µg/mL. nih.gov Alkyloxy benzene-1,2-diols have also been identified as having bactericidal effects, particularly against B. subtilis, with their efficacy being dependent on the length of the alkyl chain. rug.nl

| Compound Class/Derivative | Target Organism(s) | Reported Activity (MIC) |

|---|---|---|

| Synthetic 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., S. aureus, MRSA) | 2.5–10 µg/mL |

| Chlorinated Chalcones | S. aureus, E. coli, P. aeruginosa | Activity comparable to sulfanilamide |

| Ether-linked Ornidazole Derivatives | Bacillus subtilis | 4–16 µg/mL |

| Alkyloxy benzene-1,2-diols (C6-C8 alkyl chains) | Bacillus subtilis | 25-50 µg/mL |

Research into Anticancer Activities

The structural framework of this compound is also relevant to the design of anticancer agents. The presence of a substituted phenyl ring is a key feature in many classes of compounds evaluated for their cytotoxicity against cancer cell lines.

Chalcone derivatives, including those with halogenated substitutions, have been a significant focus of anticancer research. Their 1,3-diaryl-2-propen-1-one backbone can be readily modified to enhance cytotoxic activity. nih.gov These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, with some methoxy (B1213986) chalcones showing potent activity. nih.gov The anticancer effects are often attributed to their ability to induce apoptosis and disrupt the cell cycle. nih.gov

Derivatives of quinobenzothiazine featuring allyloxy and propoxy substituents at specific positions have shown potent anticancer activity. mdpi.com For instance, 9-allyloxy-5-methyl-12H-quino[3,4-b] nih.govresearchgate.netbenzothiazinium chloride was among the most active compounds tested against glioblastoma, lung adenocarcinoma, and breast cancer cell lines, with IC50 values ranging from 5.3 to 9.3 µM. mdpi.com Notably, these effective derivatives showed no cytotoxic effects on normal human dermal fibroblasts. mdpi.com

The 1,2,3-triazole ring, often synthesized via "click chemistry," has been incorporated into various molecular scaffolds to create potent anticancer agents. When combined with a diaryl ether moiety, these compounds have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com Similarly, novel imamine-1,3,5-triazine derivatives have demonstrated potent activity against triple-negative breast cancer cells (MDA-MB-231), with some compounds showing IC50 values as low as 6.25 µM, significantly surpassing the parent compound, imatinib. rsc.org

| Compound Class/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) |

|---|---|---|

| 9-Allyloxy-5-methyl-12H-quino[3,4-b] nih.govresearchgate.netbenzothiazinium chloride | SNB-19 (Glioblastoma), A549 (Lung), T47D (Breast) | 5.3–9.3 µM |

| Imamine-1,3,5-triazine Derivatives (e.g., Compound 4f) | MDA-MB-231 (Breast) | 6.25 µM |

| 1,2,3-Triazole-Amino Acid Conjugates (with diaryl ether) | MCF7 (Breast), HepG2 (Liver) | <10 µM |

| Matrine (B1676216) Derivatives (e.g., Compound 4k) | HepG2 (Liver) | 16.80 µM |

Elucidation of Molecular Targets and Mechanistic Pathways

Understanding the molecular targets and mechanisms of action is crucial for the rational design and development of therapeutic agents. For derivatives structurally related to this compound, several potential pathways have been explored.

In the context of antimicrobial activity, molecular docking studies of 1,3-bis(aryloxy)propan-2-amines suggest that these compounds may target essential bacterial proteins such as the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI, which is involved in fatty acid synthesis. nih.gov For other related compounds, like alkyloxy benzene-1,2-diols, the mechanism may involve the permeabilization and disruption of the bacterial cell membrane. rug.nl

For anticancer applications, the mechanisms are often multifaceted. Chalcones, for example, are known to interact with a wide array of cellular targets to exert their anticancer effects. nih.gov These include the induction of apoptosis through the modulation of Bcl-2 family proteins, disruption of the cell cycle by targeting tubulin polymerization, and inhibition of key signaling pathways such as NF-κB and vascular endothelial growth factor (VEGF). nih.gov

Molecular docking studies of highly active quinobenzothiazine derivatives against breast cancer cells have suggested that they may act as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. mdpi.com The mechanism for some 1,2,3-triazole-containing diaryl ethers is thought to involve the inhibition of the Bax/Bcl-xL protein-protein interaction, which is a key regulator of apoptosis. mdpi.com For certain matrine derivatives, anticancer activity has been linked to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like p53, Bax, and caspases, ultimately leading to apoptosis. researchgate.net These findings highlight the diverse yet specific molecular pathways that can be targeted by compounds structurally analogous to this compound.

Q & A

Q. Basic

- NMR :

- ¹H NMR : δ 6.7–7.3 ppm (aromatic protons), δ 4.6–4.8 ppm (allylic CH₂), δ 5.2–5.4 ppm (vinyl CH₂), δ 5.8–6.1 ppm (vinyl CH).

- ¹³C NMR : δ 115–155 ppm (aromatic carbons), δ 70–80 ppm (ether oxygen-linked CH₂).

- IR : Strong C-O-C stretch at ~1250 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 168.62 (C₉H₉ClO) with fragmentation patterns confirming the allyloxy group .

How does the allyloxy substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Advanced

The allyloxy group acts as an electron-donating substituent via resonance, directing EAS to the para and ortho positions relative to the ether oxygen. However, steric hindrance from the allyl chain reduces ortho substitution. For example, nitration with HNO₃/H₂SO₄ yields >80% para-nitro product. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state stability .

How should researchers resolve contradictions between experimental spectral data and computational predictions?

Advanced

Discrepancies often arise from solvent effects or conformational flexibility. For example:

- Case Study : Calculated NMR chemical shifts (using DFT/B3LYP/6-311+G(d,p)) may deviate from experimental values due to dynamic effects in solution. Validate by:

What strategies are effective for studying biological interactions of this compound with protein targets?

Q. Advanced

-

Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on halogen bonding between the Cl atom and His/Arg residues.

-

In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) and correlate with substituent electronic profiles (Hammett σ constants) .

-

Table : Substituent Effects on Binding Affinity

Substituent Position Binding Energy (kcal/mol) Target Protein 3-Cl, allyloxy -8.2 CYP3A4 3-CF₃, allyloxy -7.9 CYP3A4

What purification methods are recommended for isolating this compound from byproducts?

Q. Basic

- Distillation : Use fractional distillation (bp ~250–260°C) under reduced pressure to separate from unreacted phenol.

- Column Chromatography : Silica gel with hexane:ethyl acetate (9:1) to remove polar impurities.

- Crystallization : Not applicable (liquid at room temperature) .

How do solvent polarity and proticity affect reaction pathways in allyloxy-group modifications?

Q. Advanced

- Polar Protic Solvents (e.g., H₂O) : Promote hydrolysis of the allyloxy group to 3-chlorophenol.

- Polar Aprotic Solvents (e.g., DMF) : Stabilize transition states in SN2 reactions (e.g., substitution with amines).

- Low-Polarity Solvents (e.g., toluene) : Favor radical-mediated allylic bromination .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Gloves (nitrile), goggles, and fume hood use mandatory.

- Storage : 4°C in airtight containers; avoid exposure to light/moisture.

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste (EPA guidelines) .

How can computational models improve the design of derivatives with enhanced stability?

Q. Advanced

- QM/MM Simulations : Predict degradation pathways (e.g., oxidative cleavage of the allyl chain).

- QSAR Studies : Correlate logP values with hydrolytic stability. Derivatives with electron-withdrawing groups (e.g., -CF₃) show increased resistance to hydrolysis .

What experimental approaches assess the compound’s stability under varying pH and temperature?

Q. Advanced

- Accelerated Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.